molecular formula C19H28N2O2 B10882466 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone

Cat. No.: B10882466
M. Wt: 316.4 g/mol
InChI Key: PSLGRSVTYHHTKT-UHFFFAOYSA-N
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Description

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .

Chemical Reactions Analysis

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical agent due to its biological activity. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions lead to various biological effects, including modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

1-(4-Cycloheptylpiperazin-1-yl)-2-phenoxyethanone can be compared with other piperazine derivatives, such as 1-(2-Pyrimidinyl)piperazine and N-{4-[(4-Cycloheptyl-1-piperazinyl)sulfonyl]phenyl}acetamide. These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications .

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-cycloheptylpiperazin-1-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H28N2O2/c22-19(16-23-18-10-6-3-7-11-18)21-14-12-20(13-15-21)17-8-4-1-2-5-9-17/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2

InChI Key

PSLGRSVTYHHTKT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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